![molecular formula C20H26N2O3 B4226569 N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B4226569.png)
N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide
Overview
Description
N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide is complex and not fully understood. However, it is believed that N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has also been shown to interact with various cellular targets, including proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and neuroprotection. N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has also been shown to modulate various signaling pathways, leading to changes in gene expression and cellular function.
Advantages and Limitations for Lab Experiments
N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide, including the development of more potent and selective analogs, the investigation of its potential applications in other disease areas, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide in different disease contexts.
In conclusion, N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide and to develop more effective therapeutic strategies based on this compound.
Scientific Research Applications
N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug design. In cancer research, N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug design, N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[2-methoxy-4-[(3-methoxyphenyl)methylamino]phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-5-9-20(23)22-18-11-10-16(13-19(18)25-3)21-14-15-7-6-8-17(12-15)24-2/h6-8,10-13,21H,4-5,9,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQUCQSMLBBSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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